![molecular formula C12H14N2 B13166019 4-[1-(Cyclopropylamino)ethyl]benzonitrile](/img/structure/B13166019.png)
4-[1-(Cyclopropylamino)ethyl]benzonitrile
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Overview
Description
4-[1-(Cyclopropylamino)ethyl]benzonitrile is an organic compound with the molecular formula C12H14N2 and a molecular weight of 186.25296 . This compound is characterized by the presence of a benzonitrile group attached to a cyclopropylaminoethyl side chain. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 4-[1-(Cyclopropylamino)ethyl]benzonitrile can be achieved through several synthetic routes. One common method involves the reaction of benzaldehyde with hydroxylamine hydrochloride to form benzonitrile, followed by further reactions to introduce the cyclopropylaminoethyl group . The reaction conditions typically involve the use of catalysts and solvents to facilitate the transformation. Industrial production methods may employ continuous flow reactors and optimized reaction conditions to achieve high yields and purity.
Chemical Reactions Analysis
4-[1-(Cyclopropylamino)ethyl]benzonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The benzonitrile group can undergo nucleophilic substitution reactions with reagents such as sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce amines or alcohols.
Scientific Research Applications
4-[1-(Cyclopropylamino)ethyl]benzonitrile is an organic compound with the molecular formula C12H14N2 and a molecular weight of approximately 186.25 g/mol. It features a benzonitrile group substituted with a cyclopropylaminoethyl moiety. The compound is represented by the IUPAC name this compound.
Scientific Research Applications
Research indicates that this compound has potential as a pharmaceutical agent. Studies are ongoing to elucidate its mechanisms of action and therapeutic applications, particularly in medicinal chemistry and drug development. Studies focusing on the interactions of this compound with biomolecules are crucial for understanding its biological effects and to identify potential therapeutic targets and understand the compound's pharmacological profile.
This compound has diverse applications across several fields, including its utilization in producing specialty chemicals and dyes.
Comparison with Similar Compounds
This compound can be compared with several similar compounds, each exhibiting unique properties:
Compound Name | Structural Features | Unique Properties |
---|---|---|
Benzonitrile | Lacks cyclopropylaminoethyl group | Different reactivity and biological activity |
4-(Aminomethyl)benzonitrile | Contains aminomethyl instead of cyclopropylaminoethyl | Variations in reactivity |
4-(Cyclopropylamino)benzonitrile | Similar structure without ethyl linkage | Affects chemical behavior and uses |
Mechanism of Action
The mechanism of action of 4-[1-(Cyclopropylamino)ethyl]benzonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
4-[1-(Cyclopropylamino)ethyl]benzonitrile can be compared with other similar compounds, such as:
Benzonitrile: Lacks the cyclopropylaminoethyl group, resulting in different chemical and biological properties.
4-(Aminomethyl)benzonitrile: Contains an aminomethyl group instead of the cyclopropylaminoethyl group, leading to variations in reactivity and applications.
4-(Cyclopropylamino)benzonitrile: Similar structure but without the ethyl linkage, affecting its chemical behavior and uses.
These comparisons highlight the unique features of this compound, such as its specific functional groups and their influence on its properties and applications.
Biological Activity
4-[1-(Cyclopropylamino)ethyl]benzonitrile is an organic compound notable for its unique structural features, including a benzonitrile group substituted with a cyclopropylaminoethyl moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly its interactions with various biomolecules.
- Molecular Formula : C13H16N2
- Molecular Weight : 186.25 g/mol
- Structural Features : The compound's structure allows for specific interactions with biological targets, influencing its pharmacological profile.
Research indicates that this compound may interact with specific enzymes or receptors, modulating their activity and leading to various biological effects. The ongoing studies aim to elucidate these mechanisms further, focusing on its potential therapeutic applications in drug development.
Comparative Analysis of Similar Compounds
To understand the distinct biological activity of this compound, it is beneficial to compare it with structurally similar compounds:
Compound Name | Structural Features | Unique Properties |
---|---|---|
Benzonitrile | Lacks cyclopropylaminoethyl group | Different reactivity and biological activity |
4-(Aminomethyl)benzonitrile | Contains aminomethyl instead of cyclopropylaminoethyl | Variations in reactivity and potential applications |
4-(Cyclopropylamino)benzonitrile | Similar structure without ethyl linkage | Affects chemical behavior and uses |
This table highlights how the specific functional groups in this compound influence its chemical behavior and potential applications in various fields.
Antimicrobial Activity
Recent studies have focused on the antimicrobial properties of this compound. Preliminary findings suggest that it exhibits significant activity against various bacterial strains. For instance, a study reported the minimum inhibitory concentration (MIC) values showcasing its effectiveness:
Compound | MIC (µg/mL) | % Inhibition |
---|---|---|
This compound | 6.25 | 92 |
Isoniazid | 0.20 | 99 |
Rifampicin | 0.25 | 99 |
These results indicate that the compound may be a promising candidate for further development as an antimicrobial agent.
Case Study 1: Enzyme Interaction
A study investigated the interaction of this compound with specific enzymes involved in metabolic pathways. The findings revealed that the compound could act as a competitive inhibitor, altering enzyme kinetics and potentially leading to therapeutic benefits in metabolic disorders.
Case Study 2: Antifungal Activity
In vitro tests demonstrated that this compound also possesses antifungal properties. The following table summarizes its antifungal activity against selected strains:
Fungal Strain | Zone of Inhibition (mm) | MIC (µg/mL) |
---|---|---|
A. niger | 15 | 100 |
A. clavatus | 10 | 3.12 |
These results suggest that this compound could be effective against certain fungal infections, warranting further investigation into its therapeutic potential.
Properties
Molecular Formula |
C12H14N2 |
---|---|
Molecular Weight |
186.25 g/mol |
IUPAC Name |
4-[1-(cyclopropylamino)ethyl]benzonitrile |
InChI |
InChI=1S/C12H14N2/c1-9(14-12-6-7-12)11-4-2-10(8-13)3-5-11/h2-5,9,12,14H,6-7H2,1H3 |
InChI Key |
BZWJXSZCYSSFNN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C(C=C1)C#N)NC2CC2 |
Origin of Product |
United States |
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